molecular formula C9H9NO B15281655 (R)-1-Amino-1H-inden-2(3H)-one

(R)-1-Amino-1H-inden-2(3H)-one

Cat. No.: B15281655
M. Wt: 147.17 g/mol
InChI Key: HCRDTOBZDXBRAC-SECBINFHSA-N
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Description

®-1-Amino-1H-inden-2(3H)-one is a chiral compound with a unique structure that includes an indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Amino-1H-inden-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of indanone derivatives, which undergo amination and subsequent cyclization to form the desired compound. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of ®-1-Amino-1H-inden-2(3H)-one may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced catalytic systems and optimized reaction conditions to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

®-1-Amino-1H-inden-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the amino group into a nitro or nitroso group.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

Chemistry

In chemistry, ®-1-Amino-1H-inden-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.

Biology

Medicine

In medicinal chemistry, ®-1-Amino-1H-inden-2(3H)-one is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.

Mechanism of Action

The mechanism of action of ®-1-Amino-1H-inden-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Aminoindane: Similar in structure but lacks the ketone group.

    2-Aminoindanone: Similar but differs in the position of the amino group.

    Indanone derivatives: Various derivatives with different functional groups.

Uniqueness

®-1-Amino-1H-inden-2(3H)-one is unique due to its specific chiral configuration and the presence of both an amino and a ketone group

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

(1R)-1-amino-1,3-dihydroinden-2-one

InChI

InChI=1S/C9H9NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,9H,5,10H2/t9-/m1/s1

InChI Key

HCRDTOBZDXBRAC-SECBINFHSA-N

Isomeric SMILES

C1C2=CC=CC=C2[C@H](C1=O)N

Canonical SMILES

C1C2=CC=CC=C2C(C1=O)N

Origin of Product

United States

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